molecular formula C20H18N2OS B4678115 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline

2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline

Cat. No. B4678115
M. Wt: 334.4 g/mol
InChI Key: HQBFZQJTCCZUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential in various applications. This compound has unique properties that make it an excellent candidate for use in the field of medicine, particularly in the development of new drugs. In

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. It also targets proteins such as tau and beta-amyloid, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline are diverse and depend on the specific application. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline in lab experiments include its high purity, ease of synthesis, and specific targeting of enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are numerous future directions for the study of 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline. One potential application is in the development of new cancer therapies, as this compound has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies are needed to determine its potential in the treatment of Alzheimer's and Parkinson's diseases. Finally, there is a need for further research to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline is a promising compound with numerous potential applications in the field of medicine. Its unique properties and ability to target specific enzymes and proteins make it an attractive candidate for drug development. Further studies are needed to determine its safety and efficacy, but the potential benefits of this compound are significant.

Scientific Research Applications

2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to target specific proteins and enzymes in the body has made it an attractive candidate for drug development.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-20(22-12-11-15-5-1-2-7-17(15)13-22)14-24-19-10-9-16-6-3-4-8-18(16)21-19/h1-10H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBFZQJTCCZUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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